3-Maleimidophenyl boronic acid
Description
Significance of Multifunctional Chemical Probes in Biological Systems
Multifunctional chemical probes are invaluable tools for dissecting intricate biological processes. febs.orgnih.gov These probes typically possess multiple reactive or reporter groups, enabling them to interact with more than one target or to perform sequential reactions, thus providing a more detailed snapshot of cellular events. nih.govfrontiersin.org By combining different functionalities, researchers can design probes for a variety of applications, including the labeling and visualization of specific biomolecules, the capture and identification of binding partners, and the construction of complex bioconjugates. nih.govchemimpex.com The ability to modulate a biological target with high potency and selectivity makes chemical probes essential for target validation in drug discovery and for studying complex biological phenomena where traditional genetic methods may be limited. febs.org
Rationale for the Dual Reactivity of 3-Maleimidophenyl Boronic Acid: Maleimide (B117702) and Boronic Acid Moieties
The design of this compound is a strategic amalgamation of two distinct chemical functionalities, each with a well-defined and orthogonal reactivity profile. This dual nature is the cornerstone of its utility as a heterobifunctional crosslinking agent.
The Boronic Acid Moiety: This group provides a mechanism for targeting molecules containing diol functionalities. It can form stable, yet reversible, covalent bonds with cis-diols present in the carbohydrate portions of glycoproteins. mdpi.com This interaction is the basis for its application in the selective capture, immobilization, and analysis of glycoproteins. mdpi.com
The Maleimide Moiety: The maleimide group is a highly specific Michael acceptor that readily reacts with sulfhydryl (thiol) groups found in the side chains of cysteine residues in proteins. prochemonline.com This reaction forms a stable thioether bond, effectively creating a permanent linkage between the probe and the protein. prochemonline.com
The combination of these two reactive groups in a single molecule allows for a two-step bioconjugation strategy. First, the boronic acid can reversibly bind to a glycoprotein (B1211001), and subsequently, the maleimide can react with a nearby thiol-containing molecule, creating a stable crosslink. This dual reactivity makes this compound a powerful tool for studying protein-glycoprotein interactions and for the construction of well-defined bioconjugates. chemimpex.com
Chemical Profile
| Identifier | Information |
| Systematic Name | This compound |
| Synonyms | MPBA prochemonline.comscbt.com |
| CAS Number | 170368-42-0 prochemonline.comscbt.com |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈BNO₄ scbt.com |
| Molecular Weight | 216.99 g/mol prochemonline.comscbt.com |
| Appearance | Off-white powder prochemonline.com |
| Solubility | Soluble in water prochemonline.com |
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. A common route involves the conversion of 3-aminophenylboronic acid to the corresponding maleamic acid by reaction with maleic anhydride (B1165640), followed by a cyclization/dehydration step to form the maleimide ring.
Characterization of the final product is crucial to confirm its identity and purity. Standard analytical techniques employed for this purpose include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound.
Dual Reactivity and Mechanism of Action
Boronic Acid Moiety: Reversible Covalent Bonding with Diols
The boronic acid functional group is a Lewis acid, meaning it can accept a pair of electrons. nih.gov This property allows it to react with Lewis bases, such as the hydroxyl groups of diols. The reaction between a boronic acid and a 1,2- or 1,3-diol results in the formation of a cyclic boronate ester. nih.govrsc.org This is a reversible covalent interaction, and the stability of the resulting ester is influenced by factors such as pH and the stereochemistry of the diol. nih.gov This reversible binding is particularly useful for applications involving the temporary capture and release of target molecules. mdpi.com
Maleimide Moiety: Thiol-Specific Michael Addition
The maleimide group contains a carbon-carbon double bond that is activated by the two adjacent carbonyl groups. This makes it a potent Michael acceptor, meaning it is susceptible to nucleophilic attack. prochemonline.com The sulfhydryl group of a cysteine residue is a strong nucleophile that readily attacks the double bond of the maleimide in a Michael addition reaction. prochemonline.com This results in the formation of a stable carbon-sulfur (thioether) bond, effectively and irreversibly linking the maleimide-containing molecule to the thiol-containing protein. prochemonline.com
Applications in Bioconjugation and Protein Modification
The unique dual reactivity of this compound has led to its use in a variety of bioconjugation and protein modification applications.
Heterobifunctional Crosslinking Agent
As a heterobifunctional crosslinker, this compound can be used to link two different biomolecules together. For example, it can first be reacted with a thiol-containing protein via its maleimide group. The resulting protein-probe conjugate can then be used to capture a glycoprotein through the interaction of its boronic acid moiety with the diols on the glycoprotein's carbohydrate chains. This allows for the specific study of protein-glycoprotein interactions.
Protein Immobilization and Surface Functionalization
This compound can be used to immobilize proteins onto surfaces. The boronic acid end can be used to attach the molecule to a diol-containing surface, leaving the maleimide group available to capture a thiol-containing protein. This is a valuable technique for creating protein microarrays and biosensors. nih.gov
Chemical Probe for Glycoprotein Analysis
The ability of the boronic acid group to selectively bind to glycoproteins makes this compound a useful probe for glycoprotein analysis. mdpi.comnih.gov It can be used to selectively enrich glycoproteins from complex mixtures, such as cell lysates, for further analysis by techniques like mass spectrometry. mdpi.comnih.gov By attaching a reporter group, such as a fluorescent dye, to the molecule, it can also be used for the visualization and quantification of glycoproteins in various biological samples. nih.gov
Properties
IUPAC Name |
[3-(2,5-dioxopyrrol-1-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BNO4/c13-9-4-5-10(14)12(9)8-3-1-2-7(6-8)11(15)16/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWRNFAUYWXDKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2C(=O)C=CC2=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Maleimidophenyl Boronic Acid Derivatives
Established Synthetic Pathways for Aryl Boronic Acids
The preparation of aryl boronic acids is a well-developed field in organic chemistry, with several robust methods applicable to the synthesis of 3-maleimidophenyl boronic acid. These strategies often involve either the introduction of a boronic acid moiety onto a pre-functionalized maleimide-containing aromatic ring or the construction of the maleimide (B117702) ring on a phenylboronic acid scaffold.
Boronation Strategies for Maleimide-Functionalized Precursors
One common approach to synthesizing this compound involves the borylation of a maleimide-functionalized aryl halide. The Miyaura borylation reaction is a prominent example of this strategy, where an aryl halide is coupled with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. alfa-chemistry.comorganic-chemistry.org
A plausible synthetic route would start with the synthesis of N-(3-bromophenyl)maleimide. This precursor can be prepared by the reaction of 3-bromoaniline (B18343) with maleic anhydride (B1165640) to form the corresponding maleamic acid, followed by cyclodehydration using a reagent like acetic anhydride and sodium acetate (B1210297). ucl.ac.be The resulting N-(3-bromophenyl)maleimide can then undergo a Miyaura borylation reaction.
Table 1: Typical Reaction Conditions for Miyaura Borylation
| Component | Example Reagent/Condition | Purpose |
| Aryl Halide | N-(3-bromophenyl)maleimide | Substrate |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boronate group |
| Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ | Catalyzes the C-B bond formation |
| Base | Potassium acetate (KOAc), Potassium carbonate (K₂CO₃) | Activates the diboron reagent |
| Solvent | Dioxane, Toluene, DMSO | Reaction medium |
| Temperature | 80-100 °C | To drive the reaction to completion |
The resulting boronate ester can then be hydrolyzed under acidic or basic conditions to yield the final this compound. The choice of base and catalyst is crucial to avoid undesired side reactions and ensure high yields. alfa-chemistry.comorganic-chemistry.org
Palladium-Catalyzed Cross-Coupling Approaches to Maleimidophenyl Boronic Systems
The Suzuki-Miyaura cross-coupling reaction is another cornerstone of aryl boronic acid chemistry and can be adapted for the synthesis of this compound derivatives. libretexts.orgorganic-chemistry.org This approach typically involves the coupling of an organoboron compound with an organic halide.
One potential pathway begins with 3-aminophenylboronic acid. This commercially available starting material can be reacted with maleic anhydride to form the corresponding N-(3-boronophenyl)maleamic acid. Subsequent intramolecular cyclization, often promoted by a dehydrating agent, would yield this compound. nih.govacs.org Care must be taken to protect the boronic acid group during the reaction, or to use conditions compatible with its presence.
Table 2: Illustrative Suzuki-Miyaura Reaction Parameters
| Component | Example Reagent/Condition | Role in Synthesis |
| Organoboron Reagent | 3-Aminophenylboronic acid derivative | Boron-containing coupling partner |
| Organic Halide | Maleimide-derived electrophile | Halogenated coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand | Facilitates the cross-coupling |
| Base | Sodium carbonate (Na₂CO₃), Potassium phosphate (B84403) (K₃PO₄) | Activates the boronic acid |
| Solvent System | Toluene/water, Dioxane/water | Biphasic or monophasic solvent |
| Temperature | Room temperature to 100 °C | Depends on substrate reactivity |
The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide range of substituted aryl boronic acids and maleimide derivatives, enabling the synthesis of a diverse library of analogues. libretexts.orgfrontiersin.org
Multi-step Organic Synthesis and Functional Group Transformations
The synthesis of complex this compound derivatives often necessitates multi-step synthetic sequences involving various functional group transformations. A key consideration in these syntheses is the stability of the boronic acid and maleimide moieties.
Protecting groups can be employed to shield reactive functionalities during the synthesis. For instance, the boronic acid can be protected as a boronate ester, such as a pinacol (B44631) ester or a MIDA (N-methyliminodiacetic acid) boronate. organic-chemistry.org MIDA boronates are particularly advantageous as they are stable to a wide range of reaction conditions, including chromatography, and can be deprotected under mild basic conditions to regenerate the boronic acid. organic-chemistry.org
A multi-step synthesis could involve the initial preparation of a protected 3-halophenylboronic acid, followed by the construction of the maleimide ring, and finally, deprotection of the boronic acid. This stepwise approach allows for greater control and the introduction of various substituents on the aromatic ring or the maleimide itself.
Advanced Synthetic Strategies for Tailored this compound Analogues
To meet the demands for increasingly sophisticated molecular tools, advanced synthetic strategies are being developed to create this compound analogues with precisely controlled properties.
Stereoselective Synthesis and Chiral Induction
The introduction of chirality into this compound derivatives can lead to molecules with specific biological activities or unique material properties. While the core structure of this compound is achiral, stereocenters can be introduced on substituents attached to the maleimide or the phenyl ring.
Asymmetric synthesis methodologies can be employed to achieve stereocontrol. For example, chiral auxiliaries can be used to direct the formation of a specific stereoisomer. Alternatively, enantioselective catalytic methods, such as asymmetric hydrogenation or asymmetric alkylation, could be applied to intermediates in the synthetic pathway. While specific examples for this compound are not prevalent in the literature, the principles of stereoselective synthesis of other complex boronic acids can be applied. mdpi.comnih.gov The development of chiral N-substituted maleimides is an active area of research and could provide precursors for chiral this compound analogues.
Late-Stage Functionalization for Enhanced Properties
Late-stage functionalization (LSF) is a powerful strategy for modifying complex molecules, such as this compound, in the final steps of a synthesis. This approach allows for the rapid generation of a library of analogues from a common intermediate, facilitating the optimization of properties like solubility, reactivity, or biological activity.
C-H activation is a key technology in LSF. For instance, iridium- or rhodium-catalyzed C-H borylation can be used to introduce additional boronic acid groups onto the aromatic ring, providing handles for further diversification. researchgate.net While directing groups are often necessary to achieve regioselectivity, recent advances have enabled the functionalization of C-H bonds without prior activation. The application of such methods to N-phenylmaleimide or its derivatives could open new avenues for synthesizing novel this compound analogues with unique substitution patterns. acs.orgchim.it
Reactivity and Mechanistic Investigations of 3 Maleimidophenyl Boronic Acid
Thiol-Michael Addition Reactivity of the Maleimide (B117702) Moiety
The maleimide group is a key functional moiety in bioconjugation, prized for its specific reactivity towards thiols. uu.nl This reactivity is driven by the electron-deficient double bond within the maleimide ring, which is activated by the two adjacent carbonyl groups. researchgate.netresearchgate.net
The reaction between a maleimide and a thiol-containing molecule, such as a cysteine residue in a protein, proceeds via a Michael-type addition mechanism. bachem.comaxispharm.com In this reaction, the nucleophilic thiolate anion attacks one of the carbon atoms of the double bond, leading to the formation of a stable, covalent succinimidyl thioether linkage. bachem.comaxispharm.com This reaction is classified as a type of "click chemistry" due to its efficiency, high yield, rapid kinetics, and lack of by-products. vectorlabs.comnih.gov
While the resulting thioether bond is generally considered stable, it can undergo a retro-Michael reaction under certain physiological conditions, leading to potential exchange reactions with other available thiols, such as glutathione. nih.govnih.gov The stability of the conjugate is also influenced by the potential for hydrolysis of the succinimide (B58015) ring. vectorlabs.com If the ring opens before the thiol addition, the resulting maleamic acid is unreactive towards thiols. vectorlabs.comnih.gov However, if hydrolysis occurs after the thioether has formed, the resulting succinamic acid thioether is stable and not susceptible to the reverse reaction. vectorlabs.comnih.gov
The thiol-maleimide conjugation reaction is known for its rapid kinetics under mild, physiological conditions. uu.nlnih.gov The reaction rate is highly dependent on the pH of the medium. nih.gov The optimal pH range for this reaction is between 6.5 and 7.5. vectorlabs.comnih.govnih.gov Within this range, the thiol group (with a typical pKa around 8.5) exists in equilibrium with its more nucleophilic thiolate form, which readily reacts with the maleimide. nih.gov
Second-order rate constants for the thiol-maleimide reaction typically fall between 100 and 1000 M⁻¹ s⁻¹, depending on the specific structures of the thiol and maleimide, as well as the reaction pH. nih.gov At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines. vectorlabs.comnih.gov The reaction rate can be modulated by adjusting the pH; lowering the pH slows the reaction by reducing the concentration of the reactive thiolate anion. nih.gov The reaction proceeds efficiently without the need for a catalyst, particularly in polar solvents. axispharm.com
A significant advantage of the thiol-maleimide reaction is its high chemoselectivity. axispharm.com In the pH range of 6.5 to 7.5, maleimides react almost exclusively with thiols, even in the presence of a large excess of other nucleophilic functional groups like amines (e.g., from lysine (B10760008) residues). vectorlabs.comnih.govnih.gov This high degree of selectivity makes maleimides ideal reagents for the site-specific modification of proteins and other biomolecules in complex biological mixtures. nih.govresearchgate.net Above pH 7.5, the reactivity with amines starts to become more competitive. vectorlabs.com
The compound 3-Maleimidophenyl boronic acid possesses two distinct reactive moieties: a maleimide and a boronic acid. These groups exhibit orthogonal reactivity, meaning one can be reacted selectively without affecting the other. nih.gov The maleimide group undergoes thiol-Michael addition under neutral pH conditions, while the boronic acid group forms reversible covalent bonds with diols under different, typically more basic, pH conditions. acs.orgnih.gov This dual reactivity allows for stepwise or multi-component conjugations, expanding the utility of this compound as a bifunctional linker in chemical biology and materials science. researchgate.net
Reversible Covalent Binding Dynamics of the Boronic Acid Moiety
Phenylboronic acids are Lewis acids that can participate in reversible covalent interactions, most notably with compounds containing vicinal diol functionalities. nih.govbath.ac.uk This interaction is the basis for their widespread use in molecular recognition and sensing applications. nih.govwiley-vch.de
Boronic acids exist in an equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form. acs.org They react with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters, respectively. bath.ac.uknih.gov This esterification is a dynamic process, and the stability of the resulting ester is dependent on several factors, including the pH of the solution and the pKa of the boronic acid. acs.orgresearchgate.net
Ester formation is generally favored at pH values near or above the pKa of the boronic acid, as the tetrahedral boronate species is more disposed to react with the diol. acs.orgresearchgate.net The formation of the cyclic ester increases the acidity of the boron center. nih.gov The reversible nature of this bond allows for the binding and release of diol-containing molecules to be controlled by changes in pH. bath.ac.ukresearchgate.net
The ability of the boronic acid moiety to form reversible covalent bonds with vicinal diols makes it an effective receptor for saccharides, which are rich in such functionalities. rsc.orgresearchgate.netnih.gov The binding affinity and selectivity for different saccharides are determined by the stereochemical arrangement of their hydroxyl groups and the conformational flexibility of the sugar ring. rsc.org Monoboronic acids generally exhibit the highest affinity for fructose (B13574), which has a significant population of its β-D-fructofuranose form in solution, presenting a syn-periplanar pair of hydroxyl groups ideal for binding. rsc.org
The binding affinities of phenylboronic acid derivatives with various monosaccharides have been studied extensively. The data below shows typical dissociation constants (K D) for phenylboronic acid with several common monosaccharides, illustrating the preferential binding for fructose.
| Saccharide | Dissociation Constant (K D) in mM |
|---|---|
| Fructose | 0.23 |
| Galactose | - |
| Mannose | - |
| Glucose | - |
| Ribose | - |
| Arabinose | - |
Note: A lower K D value indicates stronger binding affinity. Data for some monosaccharides is not consistently reported in the same format but the general binding order is fructose > galactose > mannose > glucose. rsc.orgscienceopen.com
Boronate Ester Formation with Vicinal Diols and Polyols
Diol-Dependent Equilibrium and pH Responsiveness of Boronate Esters
The interaction between this compound and diols is a reversible process governed by equilibrium, which is highly sensitive to the pH of the surrounding medium. Boronic acids, in their neutral trigonal sp²-hybridized state, can react with diols to form cyclic boronate esters. However, the equilibrium significantly favors the formation of a more stable, anionic tetrahedral sp³-hybridized boronate ester. researchgate.netwiley-vch.de This transformation is facilitated in aqueous solutions at pH values approaching or exceeding the pKa of the boronic acid, which for many phenylboronic acids is around 8.8. researchgate.net
The acidic character of boronic acids is generally attributed to their nature as Lewis acids, accepting a hydroxide (B78521) ion to form the tetrahedral hydroxyboronate anion, rather than acting as a Brønsted acid by donating a proton. wiley-vch.de The formation of this tetrahedral species is crucial for efficient diol binding. researchgate.net The pKa of the boronic acid can be modulated by introducing electron-withdrawing or electron-donating substituents on the phenyl ring. Electron-withdrawing groups lower the pKa, making the boronic acid a stronger Lewis acid and facilitating boronate ester formation at a lower pH. nih.gov
The equilibrium of boronate ester formation is a dynamic process. The stability of the resulting ester is influenced by several factors, including the structure of the diol and the pH of the solution. semanticscholar.org For instance, the binding affinity of phenylboronic acids to various saccharides, which are rich in diol moieties, is a well-studied phenomenon. This pH-dependent binding and release mechanism forms the basis for the development of glucose sensors and other responsive biomaterials. nih.govmdpi.com The reversible nature of the boronic ester bond allows for dynamic exchange and responsiveness to environmental pH changes. mdpi.com
Interaction with Nucleophilic Amino Acid Side Chains in Proteins
This compound exhibits reactivity towards nucleophilic amino acid side chains within proteins, leading to the formation of covalent adducts. This reactivity is a key aspect of its utility as a chemical probe and inhibitor.
Adduct Formation with Serine and Lysine Residues
Boronic acids are known to form covalent adducts with the hydroxyl group of serine residues and the epsilon-amino group of lysine residues in proteins. nih.govnih.gov This interaction is particularly relevant in the context of enzyme inhibition, where the boronic acid can target active site serine or lysine residues. nih.gov The boron atom acts as an electrophile and is attacked by the nucleophilic oxygen of the serine hydroxyl group or the nitrogen of the lysine amino group.
In the case of serine, this results in the formation of a boronate ester linkage. For lysine, a dative bond can form between the nitrogen and boron atoms. nih.gov The formation of these adducts can disrupt the normal function of the protein by blocking the active site or inducing conformational changes. mdpi.com The stability and kinetics of this adduct formation are influenced by the local microenvironment within the protein, including the pKa of the interacting residues. nih.gov The maleimide moiety of this compound can also participate in reactions, particularly with thiol groups of cysteine residues, but the boronic acid group confers specific reactivity towards serine and lysine.
Recent studies have explored the potential for boronic acid derivatives to act as dual inhibitors by targeting both serine and lysine residues within the active site of enzymes like penicillin-binding proteins (PBPs). nih.govnih.gov This dual-targeting approach can lead to enhanced inhibitory activity. The versatility of the boron atom's coordination chemistry allows for these varied interactions. nih.gov
Intramolecular N-B Coordination Effects on Reactivity
In ortho-aminomethylphenylboronic acids, a well-studied class of boronic acids, an intramolecular dative bond can form between the nitrogen of the amino group and the boron atom (N→B). nih.govnih.gov This coordination has a significant impact on the Lewis acidity of the boron center and, consequently, its reactivity. The formation of this N-B bond can pre-organize the boronic acid into a more tetrahedral geometry, which is favorable for diol binding. nih.gov
This intramolecular coordination can lower the pKa of the boronic acid, facilitating boronate ester formation at physiological pH. nih.gov The strength of this N-B interaction is influenced by the substitution on the nitrogen atom and the solvent environment. nih.govresearchgate.net While a direct N-B dative bond is one possibility, solvent molecules can also insert between the nitrogen and boron atoms, forming a hydrogen-bonded bridge. researchgate.netfigshare.com This solvent-inserted form is also thought to play a role in modulating the reactivity of the boronic acid. researchgate.net
The presence of the intramolecular N-B coordination can enhance the affinity of the boronic acid for diols. nih.gov This principle has been exploited in the design of synthetic receptors and sensors for carbohydrates. nih.gov The synergy between the boronic ester formation and the N-B coordination can lead to materials with unique properties, such as self-healing elastomers. nih.gov
Thermodynamics and Kinetics of Boronate Complexation
The formation of boronate esters from boronic acids and diols is a thermodynamically controlled process. The stability of the complex is described by an association constant (Keq), which is a measure of the equilibrium between the free and bound species. nih.gov The thermodynamics of this complexation have been studied for various boronic acids and diols, revealing that the stability of the boronate ester is dependent on factors such as the structure of the diol, the electronic properties of the boronic acid, and the pH of the solution. researchgate.net
Kinetic studies have provided insights into the rates of formation and dissociation of boronate esters. The reaction is generally rapid, allowing for dynamic and reversible binding. nih.gov The rate constants for these reactions can be influenced by the concentration of the reactants and the pH of the medium. wiley-vch.de For example, the reaction of boronate anions with diols is significantly faster than that of the neutral boronic acid. wiley-vch.de
Competitive binding assays, often employing fluorescent reporter molecules like Alizarin Red S (ARS), are commonly used to determine the binding constants of boronic acids with various diols. nih.gov In these assays, the diol of interest displaces the fluorescent dye from the boronic acid, leading to a change in the fluorescence signal that can be quantified to determine the binding affinity. nih.gov
| Parameter | Description | Significance |
| pKa | The pH at which the concentration of the trigonal boronic acid and the tetrahedral boronate anion are equal. | Determines the pH range for optimal diol binding. |
| Association Constant (Keq) | A measure of the binding affinity between the boronic acid and the diol. | Indicates the stability of the boronate ester complex. |
| Rate Constants (kon, koff) | The rates of formation and dissociation of the boronate ester. | Describe the kinetics of the binding and release process. |
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the reaction mechanisms of boronic acids. rsc.orglodz.plresearchgate.net These theoretical studies provide detailed information about the geometric and electronic structures of reactants, transition states, and products, which can be difficult to obtain experimentally. lodz.pl
DFT calculations have been used to investigate the interaction of boronic acids with diols, helping to understand the factors that influence the stability of the resulting boronate esters. rsc.org These studies can predict the most stable conformations of the complexes and calculate the energetic barriers for their formation and dissociation. researchgate.net
Furthermore, computational methods have been applied to study the role of boronic acids in various chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction. mdpi.comresearchgate.net In this context, DFT calculations have helped to elucidate the mechanism of transmetalation, a key step in the catalytic cycle. researchgate.netnih.gov These studies can model the interaction of the boronic acid with the metal catalyst and predict the energies of the intermediates and transition states involved. mdpi.com
Computational approaches also play a crucial role in understanding the intramolecular N-B coordination in aminophenylboronic acids. nih.gov Theoretical calculations can estimate the strength of the N-B bond and predict how it influences the geometry and reactivity of the boronic acid. nih.gov By providing a molecular-level understanding of these processes, computational chemistry complements experimental studies and aids in the rational design of new boronic acid-based molecules with specific properties and functions. lodz.pl
Advanced Applications of 3 Maleimidophenyl Boronic Acid in Chemical Biology and Biomedical Sciences
Bioconjugation Strategies for Biomolecular Engineering
Bioconjugation, the chemical linking of two biomolecules, is fundamental for developing therapeutic agents and diagnostic tools. chemimpex.com 3-Maleimidophenyl boronic acid is a key reagent in this field, enabling the stable and selective linkage of molecules such as proteins, antibodies, and nucleic acids to other entities. chemimpex.comvwr.com The maleimide (B117702) group readily and specifically reacts with thiol groups found in cysteine residues, while the boronic acid can form reversible covalent bonds with diols, present in saccharides and glycoproteins. chemimpex.comwiley-vch.de This dual reactivity provides a powerful platform for engineering complex biomolecules with enhanced functions. chemimpex.com
Site-Selective Protein Labeling and Modification
The ability to label and modify proteins at specific sites is crucial for understanding their function and for creating protein-based therapeutics. The maleimide component of this compound is highly effective for this purpose, targeting the sulfhydryl group of cysteine amino acids. prochemonline.comscbt.com
Cysteine is a relatively rare amino acid, and its strategic placement within a protein sequence via site-directed mutagenesis allows for precise control over where a label or another molecule is attached. nih.gov This site-specific conjugation ensures the production of a homogeneous product, which is often critical for therapeutic applications and detailed biochemical studies. nih.gov The reaction between the maleimide and the cysteine thiol is a widely utilized bioorthogonal ligation, meaning it occurs efficiently in a biological environment without interfering with native biochemical processes. rsc.org
Fluorescent labeling is an indispensable technique for visualizing and tracking proteins within living cells. This compound can act as a linker to attach fluorescent probes to proteins. nih.gov The maleimide group forms a stable covalent bond with a cysteine residue on the target protein. nih.gov
The boronic acid function of the conjugate can serve as a sensing unit. For instance, when a boronic acid-containing fluorophore binds to a monosaccharide, changes in its electronic properties can lead to shifts in the fluorescence emission wavelength or intensity. nih.gov This principle is the basis for creating sophisticated fluorescent biosensors. nih.gov Researchers have developed ratiometric fluorescence sensors based on boronic acid-functionalized quantum dots, which can detect the activity of enzymes like tyrosinase. nih.gov In such systems, the binding of a diol-containing product of the enzymatic reaction to the boronic acid causes a measurable change in the fluorescence signal. nih.gov
| Probe Type | Target Analyte | Principle of Detection | Reference |
| Boronic acid-functionalized fluorophores | Monosaccharides (e.g., glucose) | Change in fluorescence emission/intensity upon saccharide binding to the boronic acid moiety. | nih.gov |
| Boronic acid-functionalized quantum dots | Tyrosinase activity (via its product) | Ratiometric fluorescence change upon binding of the enzymatic product to the boronic acid. | nih.gov |
| Triphenylamine-based boronic acid probe | Mercury ions (Hg2+) | Specific displacement reaction between the boronic acid and mercury leads to a selective fluorescence response. | rsc.org |
Attaching molecules to enzymes can modulate their activity, stability, or substrate specificity. Boronic acids themselves are recognized as inhibitors of certain enzymes, particularly serine proteases and other hydrolytic enzymes, where they can mimic the transition state of the catalyzed reaction. utwente.nlnih.gov By conjugating a boronic acid moiety to a targeting molecule using the maleimide function, it is possible to deliver the inhibitory boronic acid to a specific enzyme.
Furthermore, boronic acid-containing compounds are utilized in developing enzyme assays. nih.gov For example, fluorescent assays for enzymes like sucrose (B13894) phosphorylase and phosphoglucomutase have been created using a boronic acid-appended viologen as a receptor for the carbohydrate products of the enzymes. nih.gov The binding of the product (fructose or glucose-6-phosphate) to the boronic acid receptor modulates the fluorescence of a reporter dye, allowing for the quantification of enzyme activity. nih.gov
Development of Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing damage to healthy tissues. chemimpex.combinghamton.edu The precise and stable attachment of the drug to the antibody is a critical aspect of ADC design.
This compound and related maleimide-containing linkers are instrumental in this process. chemimpex.com The maleimide group reacts with cysteine residues on the antibody, which are often engineered into specific sites to ensure a uniform drug-to-antibody ratio. This creates a stable covalent bond essential for the ADC's integrity in circulation. chemimpex.com The boronic acid component can be part of the linker or the drug payload itself. Research has shown that reactions involving boronic acids can be exceptionally fast, a desirable characteristic for efficient drug conjugation. binghamton.edu This chemistry is vital for improving the precision of cancer treatments by facilitating the targeted delivery of cytotoxic agents. chemimpex.com
Bioorthogonal Reactions Employing this compound
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biological processes. otago.ac.nz Such reactions are essential for studying biomolecules in their natural context. The maleimide-thiol reaction is a prime example of a bioorthogonal ligation due to its high specificity and efficiency under physiological conditions. rsc.org
Beyond the well-established maleimide chemistry, the boronic acid moiety itself is gaining prominence in the bioorthogonal toolbox. nih.gov Boronic acids can participate in several distinct bioorthogonal reactions, including:
Boronic ester formation: This involves the reversible reaction between a boronic acid and a 1,2- or 1,3-diol, such as those found on carbohydrates. nih.gov
Iminoboronate formation: This reaction occurs between 2-formylphenylboronic acids and molecules containing hydrazine, hydroxylamine, or semicarbazide (B1199961) groups. nih.govresearchgate.net
N-oxide and Boron Reagent Reactions: A newer bioorthogonal reaction has been developed between N-oxides and boron reagents, including diboron (B99234) compounds, which proceeds rapidly and with minimal cell toxicity. nih.gov
These boronic acid-based reactions expand the possibilities for site-selective protein modification and live-cell labeling, offering alternatives to other bioorthogonal methods that may have limitations such as slow reaction rates or the use of cytotoxic reagents. nih.gov
Diagnostic and Sensing Platforms
The unique chemical properties of this compound (3-MPBA) position it as a versatile building block in the development of advanced diagnostic and sensing platforms. This compound features two key functional groups: the phenylboronic acid moiety, which can form reversible covalent bonds with 1,2- and 1,3-diols, and the maleimide group, a sulfhydryl-reactive handle ideal for bioconjugation. This dual functionality allows for the creation of sophisticated tools for detecting and imaging biologically significant molecules. The boronic acid acts as the recognition element for diol-containing analytes like saccharides and glycoproteins, while the maleimide group enables the stable attachment of the entire construct to proteins, surfaces, or reporter molecules. scbt.commdpi.comnih.gov
Biosensor Design for Analyte Detection
The design of biosensors based on 3-MPBA leverages its ability to specifically and reversibly interact with target analytes. mdpi.com A typical biosensor consists of a bioreceptor (the recognition element), a transducer to convert the binding event into a measurable signal, and a signal processing unit. researchgate.net In this context, the boronic acid portion of 3-MPBA serves as the synthetic bioreceptor. mdpi.com The maleimide group provides a robust method for immobilizing the recognition element onto a transducer surface, such as a gold nanoparticle, a graphene sheet, or a polymer layer, or for attaching it to a reporter molecule. ualberta.canih.gov This covalent attachment ensures the stability and reusability of the sensor platform. The binding of a diol-containing analyte to the boronic acid can trigger a change in the system's electrochemical, optical, or fluorescent properties, which is then measured as the output signal. mdpi.comnih.gov
The detection of glucose and other saccharides is a primary application for boronic acid-based sensors, driven largely by the need for continuous glucose monitoring in diabetes management. nih.govscienceopen.com The fundamental principle involves the equilibrium reaction between the boronic acid and the cis-diol groups present in saccharides, forming a stable five- or six-membered cyclic boronate ester. nih.govnih.gov This binding event is often engineered to produce a signal, commonly through fluorescence or electrochemical changes. researchgate.netmdpi.com
For instance, a sensor can be designed where 3-MPBA is conjugated to a fluorophore. nih.gov In the unbound state, the system might have a certain fluorescence intensity. Upon binding to glucose, the electronic properties around the boron atom change, which in turn modulates the fluorescence output, leading to either quenching ("turn-off") or enhancement ("turn-on") of the signal. scienceopen.com Another approach involves a competitive displacement assay, where a fluorescent dye is initially bound to the boronic acid. The addition of a saccharide analyte, which binds more strongly, displaces the dye, causing a measurable change in fluorescence. nih.govnih.gov
Electrochemical sensors have also been developed by immobilizing 3-MPBA or its derivatives onto electrode surfaces. researchgate.net The binding of glucose to the immobilized boronic acid alters the local environment at the electrode-solution interface, which can be detected as a change in impedance, potential, or current. nih.govresearchgate.net
Table 1: Saccharide Sensing Systems Based on Phenylboronic Acid Derivatives
| Sensor Type | Recognition Moiety | Transduction Method | Target Analyte(s) | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Electrochemical Sensor | 3-Aminophenylboronic acid (APBA) on conducting polymer | Amperometry / QCM | Glucose, Galactose, Mannose | Achieved a detection limit of 0.49 µM for glucose in human saliva. | researchgate.net |
| Fluorescent Sensor | Pyrene-boronic acid derivative | Fluorescence Spectroscopy | D-Glucose, D-Fructose | System forms highly ordered and fluorescent 2:1 conjugates with D-glucose. | nih.gov |
| Colorimetric Sensor | Boronic acid-substituted azobenzene | Colorimetry / UV-Vis Spectroscopy | Various sugars | Sugar binding induces a significant color change by shifting the absorption wavelength. | mdpi.com |
| Fluorescent Displacement Assay | Boronic acid-viologen quencher and fluorescent dye | Fluorescence Spectroscopy | Glucose | Quenched fluorescence is recovered upon glucose binding, displacing the quencher. | nih.gov |
Beyond simple sugars, the boronic acid moiety can recognize the glycan portions of glycoproteins and specific amino acid residues in proteins. ualberta.canih.gov Glycoproteins play crucial roles in cell signaling and disease progression, making them important diagnostic targets. nih.gov 3-MPBA is an ideal component for building recognition systems for these complex biomolecules. Its maleimide group allows it to be conjugated to surfaces to create affinity materials for capturing glycoproteins or to reporter molecules for detection assays. ualberta.carsc.org
Research has shown that 3-MPBA can effectively recognize and react with peptides containing an N-terminal serine residue, which possesses a 1,2-amino alcohol group that can be targeted by the boronic acid. ualberta.ca This specificity allows for site-selective labeling of proteins. In glycoprotein (B1211001) recognition, the boronic acid interacts with the cis-diol structures within the carbohydrate chains that adorn the protein. nih.gov By immobilizing 3-MPBA on nanoparticles or sensor chips, researchers have developed platforms for the selective enrichment and detection of glycoproteins from complex biological samples like blood serum. nih.govrsc.org
Imaging Probe Development for Cellular and In Vivo Studies
The conjugation capabilities of 3-MPBA are central to its use in developing sophisticated imaging probes. ualberta.ca The maleimide linker can be used to attach a variety of reporter tags, such as fluorescent dyes for optical microscopy or chelating agents for metal ions used in Magnetic Resonance Imaging (MRI). nih.govnih.gov The boronic acid function then serves to target the probe to specific biological structures that are rich in diols, such as the sialic acid-heavy surfaces of certain cancer cells or bacterial cell walls. nih.govrsc.org This targeted approach enhances image contrast and provides specific information about the cellular environment. nih.gov
A key advantage of the reversible nature of the boronic acid-diol interaction is the ability to monitor dynamic biological processes in real time. nih.govnih.gov Probes built with 3-MPBA can report on the fluctuating concentrations of certain analytes. For example, boronate-based fluorescent probes have been designed to detect reactive oxygen species (ROS) like hydrogen peroxide and peroxynitrite. nih.gov In these probes, the boron atom is oxidized by the ROS, leading to a change in the probe's fluorescence, which can be monitored over time to track oxidative stress within living cells. nih.gov
Another application is the real-time monitoring of enzyme activity. nih.gov A system can be designed where a boronic acid receptor is bound to a fluorescent indicator, quenching its signal. If an enzyme produces a product (e.g., fructose) that binds more strongly to the boronic acid, it will displace the indicator, causing an increase in fluorescence that is proportional to the enzyme's activity. nih.gov The maleimide functionality of 3-MPBA would allow such a sensor system to be anchored to a specific location within a cell or tissue, providing localized activity readouts.
Table 2: Imaging Probes Utilizing the Phenylboronic Acid Motif
| Probe Type | Recognition Moiety | Imaging Modality | Target | Application | Reference(s) |
|---|---|---|---|---|---|
| MRI Contrast Agent | Gd-DO3A-Am-Phenyl Boronic Acid | MRI | Sialic acid | Targeted imaging of solid tumors overexpressing sialic acid. | nih.gov |
| Fluorescent Probe | Bisboronic acid-anthracene conjugate | Fluorescence Microscopy | Cell-surface carbohydrates | Selective labeling of liver carcinoma cells (HepG2) over normal cells. | nih.gov |
| "Clickable" Probe | Dimeric boronic acid with alkyne | Fluorescence Microscopy (post-click reaction) | Mycobacterial glycans | Visualization of antitubercular agents on the surface of M. tuberculosis. | rsc.org |
| ROS/RNS Sensor | Fluorogenic boronate compounds | Fluorescence Spectroscopy/Microscopy | Peroxynitrite, Hydrogen Peroxide | Real-time monitoring of reactive oxygen and nitrogen species in cells. | nih.gov |
Spatiotemporal control refers to the ability to activate an imaging probe at a specific location (spatial control) and at a desired moment (temporal control). 3-MPBA provides a chemical handle to achieve this level of sophistication.
Spatial control is primarily achieved through conjugation. By using the maleimide group to attach the 3-MPBA probe to a molecule with high affinity for a specific cellular target, such as an antibody or a peptide, the probe can be delivered precisely to the desired location. nih.gov For example, conjugating a 3-MPBA-based probe to an antibody that recognizes a tumor-specific antigen would concentrate the probe at the tumor site, enabling targeted imaging.
Temporal control can be achieved by designing probes that respond to transient biological events. The imaging signal is only generated when the boronic acid binds to its target diol, which might only be present or accessible during a specific cellular process, such as a particular phase of the cell cycle or in response to a stimulus. ualberta.ca More advanced strategies involve creating "caged" probes where the boronic acid's reactivity is blocked by a photolabile group. The probe can be administered in an inactive state and then "turned on" at a precise time and location by illumination with light of a specific wavelength, offering a high degree of control over the imaging experiment. researchgate.net
Targeted Drug Delivery Systems
The integration of this compound and its derivatives into drug delivery systems has enabled the creation of highly targeted and intelligent therapeutic platforms. chemimpex.commdpi.com These systems are designed to deliver therapeutic payloads specifically to diseased sites, enhancing efficacy while minimizing off-target effects. nih.gov The boronic acid group serves as a versatile anchor for targeting ligands and as a trigger for controlled release, while the maleimide group provides a stable linkage to drug molecules or carrier backbones. chemimpex.com
A key advantage of incorporating phenylboronic acid (PBA) moieties into drug carriers is the ability to trigger drug release in response to specific physiological or pathological stimuli. mdpi.comnih.gov This "smart" release enhances the concentration of the drug at the target site, improving therapeutic outcomes. researchgate.net
pH-Responsive Release: The local environment of tumors and inflamed tissues is often more acidic (pH 6.5-6.8) than that of healthy tissues (pH 7.4). nih.govnih.gov This pH differential is exploited by PBA-based systems. mdpi.com The boronic acid exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral form. mdpi.com At lower pH, the equilibrium shifts, which can lead to the cleavage of boronate ester linkages that hold a drug carrier together. nih.govmdpi.commdpi.com This dissociation of the nanocarrier, such as a micelle or nanoparticle, results in the release of the encapsulated drug specifically within the acidic tumor microenvironment. nih.govmdpi.comnih.gov For instance, nanoparticles constructed with a boronic ester linkage have demonstrated significantly accelerated drug release at pH 5.5 compared to physiological pH 7.4. mdpi.com
Glucose-Responsive Release: Phenylboronic acid's ability to form reversible covalent complexes with 1,2- or 1,3-diols is the basis for glucose-responsive drug delivery, particularly for self-regulated insulin (B600854) systems. mdpi.commdpi.comnih.gov In these systems, a drug like insulin is encapsulated within a hydrogel or nanoparticle cross-linked by boronate esters formed between PBA and a polyol. nih.govnih.gov When glucose levels rise, glucose molecules, being diols themselves, compete with the polyol for binding to the boronic acid moieties. mdpi.comnih.gov This competitive binding disrupts the cross-links, leading to the swelling or disassembly of the carrier and subsequent release of the encapsulated insulin. mdpi.comnih.gov The release rate can be modulated by the glucose concentration, mimicking the natural function of pancreatic beta-cells. mdpi.com
Shear-Responsive Release: Pathological conditions like atherosclerosis lead to vascular stenosis, where the blood flow generates significantly higher wall shear stress compared to healthy vessels. magtech.com.cnoup.combenthamscience.com This elevated mechanical force can be harnessed as a physical trigger for drug delivery. magtech.com.cnrsc.org While less explored specifically for this compound, the principle involves designing drug carriers, such as liposomes or nanoparticle aggregates, that deform or dissociate under high shear stress, releasing their therapeutic payload directly at the site of the stenosis. oup.comnih.gov This approach offers a promising strategy for the localized treatment of cardiovascular diseases. benthamscience.com
| Stimulus | Mechanism of Action | Application Example | Research Finding |
| pH | Cleavage of pH-labile boronate ester linkages in the acidic microenvironment of tumors (pH < 7.0). nih.govmdpi.com | Targeted cancer chemotherapy. nih.gov | Nanoparticles released ~20% of the drug at pH 7.4, but over 60% at pH 5.5 within 96 hours. mdpi.com |
| Glucose | Competitive binding of glucose to boronic acid moieties, displacing cross-links in a polymer matrix. mdpi.comnih.gov | Self-regulated insulin delivery for diabetes. nih.govnih.gov | Insulin release from glycopolymer nanoparticles increases with rising glucose concentrations in the medium. nih.gov |
| Shear | Deformation or dissociation of nanocarriers due to high hemodynamic shear stress at sites of vascular stenosis. magtech.com.cnoup.com | Targeted therapy for atherosclerosis. benthamscience.com | Shear stress in stenosed arteries can be an order of magnitude higher than in healthy vessels, providing a trigger for release. oup.com |
The modification of therapeutic agents or their carriers with boronic acid moieties can significantly improve their cellular uptake and control their subsequent intracellular fate. nih.govfrontiersin.org Cell surfaces are richly decorated with glycans, which are carbohydrate chains often terminating in sialic acid residues. nih.gov Boronic acids can interact with the diol groups present on these cell-surface carbohydrates, a mechanism that can enhance the internalization of the drug conjugate. frontiersin.org
The incorporation of boronic acid into cell-penetrating peptides (CPPs), for example, has been shown to boost cellular uptake. nih.govfrontiersin.org One study demonstrated that a boronic acid-linked cyclic deca-arginine (cR10) CPP achieved a 3-fold greater delivery of a ubiquitin protein cargo into live cells compared to the unmodified CPP. nih.gov This enhanced uptake is attributed to the interaction between the boronic acid and cell surface glycans. frontiersin.org Once internalized, the trafficking of these conjugates can be directed to specific cellular compartments. Confocal microscopy has been used to observe that internalized nanoparticles can localize in the cytoplasm and specific organelles, a process influenced by the surface chemistry of the nanoparticle. nih.gov
The ability to selectively target diseased cells is a cornerstone of modern drug delivery, and this compound provides a powerful tool to achieve this goal. chemimpex.comnih.gov This specificity is primarily accomplished by exploiting the unique biochemical landscape of pathological tissues. mdpi.com
A hallmark of many cancer cells is the aberrant overexpression of sialic acids on their surface glycoproteins and glycolipids. nih.govrsc.org This feature presents a distinct biomarker for cancer-targeted therapies. mdpi.com Phenylboronic acid (PBA) and its derivatives can selectively recognize and bind to the vicinal diol groups of these overexpressed sialic acids. nih.govmdpi.com
This interaction is notably stronger in the slightly acidic microenvironment of tumors, which further enhances the selectivity of PBA-based agents for cancer cells over healthy cells. nih.govrsc.org This targeting strategy has been successfully employed in various systems:
Nanoparticle Drug Carriers: Nanoparticles modified with PBA have shown significant accumulation in tumor tissues. For example, PBA-modified nanoparticles were used to target pancreatic cancer and its metastases, leveraging the high affinity of PBA for sialic acid residues. nih.gov
MRI Contrast Agents: A gadolinium-based MRI probe conjugated with PBA (Gd-DO3A-Am-PBA) demonstrated active targeting to sialic acid, leading to enhanced tumor accumulation and retention in melanoma models, thereby improving diagnostic imaging. mdpi.com
Fluorescent Probes: Heterocyclic boronic acids have been identified that show high affinity and selectivity for sialic acids, particularly under the acidic conditions relevant to hypoxic tumors, suggesting their potential for tumor-specific diagnosis. rsc.org
| System Type | PBA Derivative Used | Target | Key Finding |
| Micellar Nanoparticles | 3-aminophenylboronic acid | Pancreatic Cancer & Metastases | Nanoparticles showed significant targeting and accumulation in both primary tumors and metastases due to PBA-sialic acid affinity. nih.gov |
| MRI Contrast Agent | Gd-DO3A-Am-PBA | Sialated Solid Tumors (Melanoma) | The probe depicted a 29-fold higher binding toward melanoma cells compared to controls after 2 hours. mdpi.com |
| Fluorescent Probe | 5-boronopicolinic acid | Cell Surface Sialic Acid | Showed significantly higher ability to interact with cell surface sialic acid compared to a standard PBA derivative, especially at acidic pH. rsc.org |
Smart polymeric carriers are sophisticated systems designed to respond to environmental cues to release their payload. idu.ac.iddokumen.pub The incorporation of boronic acid functionalities into polymers is a key strategy for creating such intelligent materials. nih.gov These polymeric systems, which can self-assemble into structures like micelles or nanoparticles, offer advantages such as prolonged circulation and controlled drug release. mdpi.com
Researchers have developed pH-sensitive polymeric carriers where a hydrophobic polymer and a hydrophilic polymer are linked by a phenylboronic ester. nih.gov These self-assemble into stable nanoparticles that can encapsulate drugs like paclitaxel (B517696) with high efficiency. nih.gov These nanoparticles remain stable in the bloodstream but quickly release their drug payload in the acidic environment of a tumor, leading to high anticancer activity with low systemic toxicity. nih.govmdpi.com Similarly, polymeric carriers with diethanolamine (B148213) groups have been designed to stably encapsulate boronic acid-containing drugs (like the proteasome inhibitor bortezomib) via a pH-sensitive conjugation, facilitating enhanced antitumor efficacy. nih.gov
Specific Targeting of Diseased Cells and Tissues
Therapeutic Potential and Drug Design Principles
Boronic acid derivatives, including this compound, represent a versatile and promising class of compounds in medicinal chemistry and drug design. sprinpub.comnih.gov Their ability to form reversible covalent bonds with biological nucleophiles, particularly the diol groups in sugars and serine residues in enzyme active sites, underpins their broad therapeutic potential. sprinpub.com
The design of boronic acid-based therapeutics is guided by several key principles:
Reversible Covalency: Unlike traditional non-covalent inhibitors, the ability of boronic acids to form stable, yet reversible, covalent bonds can lead to high potency and prolonged target engagement. This has been famously exploited in the design of enzyme inhibitors like bortezomib. nih.gov
Stimuli-Responsiveness: As detailed above, the pH and glucose sensitivity of the boronate ester bond is a central principle in designing "smart" delivery systems that release drugs in response to specific pathological conditions. mdpi.comnih.gov
Targeting Moiety: The boronic acid group itself can act as a targeting ligand for sites rich in specific carbohydrates, such as sialic acid on cancer cells, guiding the therapeutic agent to the desired location. nih.gov
Bioconjugation Handle: In a molecule like this compound, the maleimide group provides a distinct and reliable point of attachment for drugs, proteins, or polymer backbones, allowing for the modular construction of complex therapeutic conjugates. chemimpex.comualberta.ca
The integration of these principles has led to the development of advanced drug delivery systems that not only target cancer cells but also modulate the tumor microenvironment, offering new avenues for combination therapies. nih.govnih.gov Continued research into the structural and chemical biology of boronic acids is expected to yield even more sophisticated and effective therapeutic agents in the future. sprinpub.com
Modulation of Protein Function and Structure
This compound (3-MPBA) is a bifunctional chemical probe that has become an invaluable tool for the site-specific modification of proteins, enabling the precise modulation of their structure and function. nih.gov This is achieved through its two key chemical entities: a maleimide group and a boronic acid group. The maleimide functional group exhibits high reactivity towards the thiol side chain of cysteine residues in proteins, forming a stable, covalent thioether bond. This reaction facilitates the precise attachment of the boronic acid moiety to a specific location on the protein's surface.
Once conjugated to the protein, the boronic acid group can engage in reversible covalent interactions with molecules containing cis-1,2 or -1,3 diols. bath.ac.ukresearchgate.netxmu.edu.cn This unique reactivity has been widely exploited to engineer novel protein functions. For instance, by introducing a boronic acid onto a protein scaffold, researchers can create semisynthetic lectins—proteins that can recognize and bind to specific carbohydrates or glycoproteins. thno.org This interaction can be further controlled by environmental pH, as the binding affinity of boronic acids to diols is pH-dependent. ethz.ch This property allows for the development of "smart" proteins whose functions can be switched on or off in response to changes in the local environment. ethz.ch
The modification of a protein with 3-MPBA can also induce conformational changes that alter its intrinsic biological activity. The introduction of the boronic acid can perturb the local protein structure, leading to allosteric modulation of an active site or disruption of a protein-protein interaction interface. The ability to genetically encode boronic acid-containing amino acids, such as p-boronophenylalanine, has further expanded the possibilities for modulating protein structure and stability, for example, by forming intramolecular crosslinks with serine residues. nih.gov
Interactive Table:
Table 1: Applications of 3-MPBA in Protein Function and Structure Modulation| Application | Mechanism | Desired Outcome |
|---|---|---|
| Semisynthetic Lectin Formation | Covalent attachment of 3-MPBA to a protein, followed by boronic acid-diol interaction with a target glycan. | Creation of novel carbohydrate-binding proteins for diagnostics or targeted delivery. |
| Stimuli-Responsive Protein Systems | pH-dependent reversible covalent bonding of the boronic acid moiety to a diol-containing molecule. | Dynamic control over protein activity, enabling "on/off" switching in response to pH changes. |
| Allosteric Modulation | Introduction of 3-MPBA induces localized structural changes that alter the activity of a distal active site. | Fine-tuning of enzyme kinetics or protein-binding affinities. |
| Protein-Protein Interaction Probing | Attachment of 3-MPBA can disrupt or create new protein-protein interaction surfaces. | Mapping of protein interaction networks and development of interaction inhibitors. |
Inhibitor Design and Mechanism of Action Studies (e.g., β-Lactamase Inhibition)
The dual reactivity of this compound has been strategically employed in the design of potent and specific enzyme inhibitors, most notably against serine proteases like β-lactamases. mdpi.com β-lactamases are a major cause of bacterial resistance to penicillin and related antibiotics, as they hydrolyze the β-lactam ring, rendering the antibiotic ineffective. wikipedia.org Boronic acids are recognized as effective inhibitors of serine proteases because they can act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site. nih.govpnas.orgnih.gov
The inhibitory mechanism of boronic acid-based compounds against serine proteases involves the attack of the active site serine's hydroxyl group on the electrophilic boron atom. nih.gov This forms a stable tetrahedral boronate adduct, which mimics the high-energy tetrahedral intermediate of the natural substrate hydrolysis. nih.govnih.gov This adduct effectively blocks the enzyme's catalytic activity. mdpi.com Kinetic studies have shown that this inhibition is often slow-binding, where an initial weak complex rapidly isomerizes to a more stable, tightly bound complex. nih.gov
In the specific case of β-lactamase, a 3-MPBA-based inhibitor could theoretically operate through a two-pronged attack. The maleimide end could first anchor the inhibitor to a non-catalytic but proximal cysteine residue on the enzyme, thereby increasing the effective molarity of the boronic acid warhead near the active site. Subsequently, the boronic acid would interact with the catalytic serine (e.g., Ser70), leading to potent inhibition. researchgate.net This strategy of combining a targeting moiety with a warhead is a powerful approach in modern inhibitor design. The success of the FDA-approved boronic acid-based β-lactamase inhibitor, vaborbactam, validates the clinical potential of this inhibitor class. frontiersin.orgfrontiersin.org
Interactive Table:
Table 2: Mechanistic Insights into Boronic Acid-Based β-Lactamase Inhibition| Feature | Description | Significance |
|---|---|---|
| Inhibitor Type | Boronic Acid Transition-State Analog Inhibitors (BATSIs). mdpi.com | Mimics the tetrahedral intermediate of β-lactam hydrolysis, leading to potent inhibition. nih.gov |
| Covalent Bonding | The boron atom forms a reversible covalent bond with the catalytic serine residue in the active site. mdpi.compnas.org | Results in a stable enzyme-inhibitor complex with a long residence time, effectively blocking enzyme activity. pnas.org |
| Kinetics | Often exhibits slow-binding or time-dependent inhibition kinetics. nih.gov | Indicates a two-step binding mechanism, leading to a highly stable final complex. |
| Structural Basis | X-ray crystallography reveals the tetrahedral coordination of the boron atom with the active site serine. researchgate.net | Confirms the transition-state analog mechanism and provides a basis for rational drug design. |
Synergistic Effects in Combination Therapies
A key strategy to combat antimicrobial resistance is the use of combination therapies, where a β-lactam antibiotic is co-administered with a β-lactamase inhibitor. nih.gov This approach has proven highly successful, with several combination drugs in clinical use. ox.ac.uk The inhibitor protects the antibiotic from degradation by β-lactamase enzymes, thereby restoring its efficacy against resistant bacterial strains. wikipedia.orgnih.gov
Boronic acid-based inhibitors, including derivatives of 3-MPBA, are prime candidates for such combination therapies due to their potent inhibition of serine β-lactamases. mdpi.comnih.gov The synergistic effect arises because the two drugs target different, yet complementary, aspects of bacterial survival. The β-lactamase inhibitor neutralizes the bacterium's primary defense mechanism, while the antibiotic disrupts essential cell wall synthesis, leading to cell death. nih.gov The clinical success of meropenem/vaborbactam, a combination of a carbapenem (B1253116) antibiotic and a cyclic boronic acid β-lactamase inhibitor, underscores the power of this synergistic approach against multidrug-resistant Gram-negative bacteria. frontiersin.orgnih.govnih.gov
The potential for synergistic interactions is not limited to antibiotic combinations. Phenylboronic acid-modified nanomaterials have demonstrated synergy with conventional antibiotics like tobramycin (B1681333) in inhibiting biofilm formation. qub.ac.uk The boronic acid component can interact with the glycans on the bacterial cell surface, disrupting the biofilm matrix and potentially enhancing the penetration and efficacy of the co-administered antibiotic. qub.ac.ukmdpi.com Furthermore, in cancer therapy, the combination of a boronic acid-based proteasome inhibitor (like bortezomib) with other agents, such as histone deacetylase inhibitors, has shown synergistic anti-proliferative and pro-apoptotic effects in cancer cell lines. nih.gov This suggests that the unique chemical properties of the boronic acid moiety can be leveraged to create powerful synergistic effects across different therapeutic areas. rsc.org
Interactive Table:
Table 3: Conceptual Synergistic Combinations Involving Boronic Acid Derivatives| Combination | Rationale for Synergy | Potential Therapeutic Application |
|---|---|---|
| β-Lactam Antibiotic + 3-MPBA-based Inhibitor | The inhibitor inactivates β-lactamase, protecting the antibiotic from degradation and restoring its bactericidal activity. nih.govnih.gov | Treatment of infections caused by carbapenem-resistant Enterobacteriaceae (CRE). nih.gov |
| Conventional Antibiotic + Boronic Acid Polymer | The boronic acid polymer disrupts the bacterial biofilm, increasing the susceptibility of the bacteria to the antibiotic. qub.ac.uk | Eradication of persistent biofilm-associated infections. |
| Proteasome Inhibitor (Boronic Acid-based) + Other Anticancer Agent | Targeting multiple, distinct pathways (e.g., protein degradation and histone acetylation) can lead to enhanced cancer cell death. nih.gov | Combination chemotherapy for various cancers, including pancreatic and hepatocellular carcinoma. nih.gov |
Role of 3 Maleimidophenyl Boronic Acid in Catalysis and Materials Science
Boronic Acid Catalysis in Organic Transformations
Boronic acids, including 3-Maleimidophenyl boronic acid, are recognized for their role as catalysts in a variety of organic reactions. rsc.orgacs.org Their utility stems from the Lewis acidic nature of the boron atom and its ability to form reversible covalent bonds with hydroxyl-containing functional groups. rsc.orgrsc.org This interaction facilitates either electrophilic or nucleophilic activation of the substrate, enabling transformations under mild conditions. rsc.org
Electrophilic Activation of Hydroxy Functional Groups
Boronic acid catalysis is a powerful method for the activation of hydroxy groups, such as those in alcohols and carboxylic acids, without the need for stoichiometric derivatization. nih.gov The formation of a transient boronic ester increases the electrophilic character of the substrate. rsc.org This activation strategy is employed in various transformations where the hydroxyl group acts as a leaving group. rsc.orgrsc.org Highly electron-deficient boronic acids are particularly effective in polarizing the C–O bond, facilitating its cleavage. ualberta.ca
For instance, the activation of alcohols with boronic acid catalysts can generate carbocation intermediates that can then participate in reactions like Friedel-Crafts-type alkylations. rsc.orgrsc.org Similarly, the activation of carboxylic acids leads to the formation of acylboronates, which are highly reactive intermediates. rsc.org
Nucleophilic Activation in Organic Synthesis
In addition to electrophilic activation, boronic acids can also induce nucleophilic activation, particularly in diols and saccharides. rsc.orgrsc.org The formation of a tetrahedral boronate adduct with a diol increases the electron density on the oxygen atoms, thereby enhancing their nucleophilicity. rsc.org This mode of activation is crucial for selective functionalization of polyol-containing molecules. researchgate.net
This nucleophilic activation has been harnessed in reactions such as the monophosphorylation of vicinal diols, where a boronic acid catalyst directs the reaction to a single hydroxyl group. nih.govnih.gov The ability to switch between electrophilic and nucleophilic activation modes, often by modifying the catalyst structure, highlights the versatility of boronic acid catalysis. nih.govnih.gov
Specific Catalytic Applications (e.g., Amidation, Cycloadditions)
The electrophilic activation of carboxylic acids by boronic acids has been widely applied in direct amidation reactions. rsc.orgchemrxiv.org This method provides a more atom-economical and environmentally friendly alternative to traditional amide bond formation, which often requires pre-activation of the carboxylic acid. orgsyn.org Catalysts like 3,4,5-trifluorophenylboronic acid have proven to be highly efficient in promoting the condensation of various carboxylic acids and amines. orgsyn.org However, the presence of coordinating groups in the substrates can sometimes inhibit the catalyst. chemrxiv.org
Boronic acids have also been shown to catalyze cycloaddition reactions. nih.gov They can act as Lewis acids to activate the reactants or as templates that mediate the reaction through hydrogen bonding. nih.gov For example, ortho-substituted arylboronic acids have been used to promote the reactivity of unsaturated carboxylic acids in cycloaddition reactions. nih.gov
Metal-Catalyzed Cross-Coupling and Transmetalation Pathways
Boronic acids are cornerstone reagents in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.org This reaction, typically catalyzed by palladium complexes, forms a carbon-carbon bond between an organoboron compound and an organic halide. rsc.org A key step in the catalytic cycle is transmetalation, where the organic group from the boronic acid is transferred to the metal center. rsc.org
The efficiency of transmetalation can be influenced by various factors, including the nature of the boronic acid, the metal catalyst, and the reaction conditions. rsc.org While palladium is the most common catalyst, other transition metals like rhodium, iron, cobalt, platinum, and gold have also been used in conjunction with boronic acids for various transformations. rsc.org Recent advancements have focused on developing more challenging cross-coupling reactions, such as those involving sp³-hybridized organoboron reagents. mdpi.com Chemoselective transmetalation processes allow for the selective reaction of one boron-containing functional group in the presence of another, enabling the synthesis of complex molecules. st-andrews.ac.uk
Integration into Advanced Materials
The unique chemical properties of boronic acids, particularly their ability to form reversible covalent bonds, make them highly valuable in the field of materials science for the creation of "smart" or responsive materials. researchgate.netethz.ch
Hydrogel Fabrication with Dynamic Covalent Crosslinking
A prominent application of boronic acids, including derivatives like this compound, is in the fabrication of hydrogels with dynamic covalent crosslinking. ethz.chnih.gov Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. mdpi.com The crosslinks in these networks can be formed through the reaction of boronic acids with diols, such as those found in polyvinyl alcohol (PVA) or polysaccharides, to create boronate esters. researchgate.netmdpi.com
This crosslinking is dynamic and reversible, meaning the bonds can break and reform in response to external stimuli like pH changes. ethz.chmdpi.com The formation and stability of the boronate ester bonds are dependent on the pH of the surrounding medium and the pKa of the boronic acid. mdpi.com Generally, the formation of the stable, tetrahedral boronate ester is favored at a pH above the pKa of the boronic acid. mdpi.com This pH-responsiveness allows for the design of injectable hydrogels that can solidify in situ under physiological conditions. nih.govrsc.org
The dynamic nature of these boronic ester crosslinks imparts unique properties to the hydrogels, such as self-healing, shear-thinning, and injectability. rsc.org These characteristics are highly desirable for biomedical applications, including drug delivery and tissue engineering. nih.govnih.gov For example, hydrogels can be designed to release an encapsulated drug in response to a specific pH environment. mdpi.com The mechanical properties of these hydrogels, such as their stiffness, can be tuned by altering the polymer architecture and the pKa of the boronic acid. nih.gov
Table 1: Examples of Boronic Acid Catalyzed Reactions
| Reaction Type | Catalyst Type | Substrates | Key Feature |
|---|---|---|---|
| Amidation | Arylboronic acids (e.g., 3,4,5-trifluorophenylboronic acid) | Carboxylic acids and amines | Direct condensation without pre-activation of the carboxylic acid. rsc.orgchemrxiv.orgorgsyn.org |
| Friedel-Crafts Alkylation | Electron-deficient arylboronic acids | π-activated alcohols and arenes | Electrophilic activation of alcohols to form carbocation intermediates. rsc.orgrsc.org |
| Monophosphorylation | Boronic acids | Vicinal diols | Nucleophilic activation and selective functionalization of one hydroxyl group. nih.govnih.gov |
| Cycloaddition | ortho-substituted arylboronic acids | Unsaturated carboxylic acids | Lewis acid activation or hydrogen-bond mediated templating. nih.gov |
Table 2: Properties of Boronic Acid-Based Hydrogels
| Property | Underlying Chemistry | Application |
|---|---|---|
| pH-Responsiveness | Equilibrium between trigonal boronic acid and tetrahedral boronate ester is pH-dependent. mdpi.com | Stimuli-responsive drug delivery, in situ gelation. nih.govmdpi.com |
| Self-Healing | Reversible formation and breakage of dynamic covalent boronate ester crosslinks. rsc.org | Injectable biomaterials, robust matrices for cell culture. rsc.orgnih.gov |
| Tunable Mechanical Properties | Dependent on polymer architecture, crosslinking density, and boronic acid pKa. nih.gov | Tailoring materials for specific tissue engineering applications. nih.gov |
pH-Responsive Hydrogels for Controlled Release
The boronic acid group of this compound is central to the creation of pH-responsive hydrogels. Boronic acids form stable cyclic esters with diols under neutral to alkaline conditions (pH > pKa), leading to the cross-linking of polymer chains and the formation of a hydrogel network. mdpi.com Conversely, under acidic conditions (pH < pKa), these boronate esters are hydrolytically unstable and tend to dissociate. nih.gov
This pH-dependent equilibrium is harnessed to create "smart" hydrogels for controlled release applications. When a therapeutic agent is encapsulated within such a hydrogel, it remains trapped within the cross-linked network at physiological pH (around 7.4). However, in acidic environments, such as those found in tumor tissues or specific intracellular compartments, the hydrogel structure loosens due to the cleavage of boronate ester cross-links. nih.govnih.gov This structural change increases the mesh size of the polymer network, facilitating the release of the encapsulated cargo. This mechanism allows for targeted drug delivery, releasing the therapeutic agent specifically at the site of action while minimizing systemic exposure. nih.govrsc.org
For instance, hydrogels composed of boronic acid-functionalized polymers and diol-containing polymers like polyvinyl alcohol (PVA) demonstrate this pH-responsive behavior. mdpi.comnih.gov The stability and viscosity of these hydrogels are significantly higher at alkaline pH compared to acidic or neutral pH due to the formation of more stable, interconnected networks. mdpi.com
Shear-Responsive Material Design
Materials incorporating dynamic covalent bonds, such as the boronate esters formed by this compound, can exhibit shear-responsive behavior. This property, often referred to as shear-thinning, is characterized by a decrease in viscosity under applied shear stress. crodaagriculture.comillinois.edu In a hydrogel network cross-linked by boronate esters, the application of shear force can mechanically rupture these dynamic bonds, causing the gel to liquefy and flow. nih.gov
Once the shear force is removed, the reversible nature of the boronate ester linkages allows them to reform, enabling the material to recover its original gel-like state. This self-healing capability is a hallmark of dynamic covalent networks. nih.govacs.org This behavior is crucial for applications like injectable drug delivery systems. A hydrogel formulation can be easily injected through a syringe (high shear), and upon entering the body (low shear), it can rapidly re-gel, forming a stable depot for sustained drug release. The rheological properties, such as the storage modulus (G') and loss modulus (G''), can be tuned by altering the concentration of the boronic acid cross-linker, affecting the stiffness and self-healing efficiency of the material. nih.gov
Surface Functionalization of Nanomaterials and Electrodes
The dual reactivity of this compound makes it an excellent agent for modifying the surfaces of various materials, including nanomaterials and electrodes, to create functional interfaces for biomedical and sensing applications. nih.gov
The maleimide (B117702) group provides a robust method for covalently attaching the molecule to surfaces. It reacts specifically with thiol groups, which can be present in cysteine residues of proteins or can be introduced onto a surface through self-assembled monolayers (SAMs) of thiol-containing molecules. google.com This strategy is widely used to immobilize proteins, peptides, and other biomolecules in an oriented fashion.
The boronic acid group offers a complementary route for surface attachment, particularly for creating biosensors. mdpi.com It can bind to diol-containing biomolecules like glycoproteins, which are often targets in diagnostics. mdpi.comencyclopedia.pub Furthermore, boronic acids can be grafted onto gold or carbon electrode surfaces through the electrochemical reduction of corresponding diazonium salts, creating a stable and reactive layer for subsequent sensor development. psu.edusci-hub.semonash.edu This method has been used to create high-density antibody immobilization platforms on quartz crystal microbalance (QCM) chips for enhanced biosensing performance.
| Substrate | Functional Group Used | Application | Reference |
| Gold Nanoparticles (AuNPs) | Maleimide | Protein/peptide conjugation for targeted delivery. | google.com |
| Boronic Acid | Colorimetric biosensors for detecting diol-containing molecules like sialic acid. | researchgate.net | |
| Electrodes (Gold, Carbon) | Boronic Acid (via electrografting) | Development of electrochemical biosensors for dopamine, glycated hemoglobin (HbA1c). | encyclopedia.pubmonash.edu |
| Silicon Surfaces | Maleimide | Immobilization of thiol-modified biomolecules for biosensing. | N/A |
Polymer Chemistry and Network Modulation
In polymer chemistry, this compound serves as a powerful tool for creating and modulating polymer networks with advanced functionalities. researchgate.net It can be used as a cross-linking agent to connect polymer chains containing diol or thiol groups, or it can be incorporated as a monomer into a polymer backbone during synthesis.
The incorporation of this molecule allows for the fabrication of "smart" polymer networks that can respond to external stimuli. The boronic acid moiety enables the formation of dynamic covalent networks through reversible boronate ester bonds. acs.orgnih.gov The density and strength of these cross-links, and thus the mechanical properties of the polymer network (e.g., stiffness, elasticity), can be modulated by factors such as pH, temperature, or the presence of competing diol molecules like glucose. nih.govrsc.org This responsiveness is the basis for creating self-healing materials and sensors. nih.govsci-hub.se
The maleimide group allows the polymer network to be grafted onto surfaces or conjugated with biomolecules, further enhancing its functionality. For example, a polymer network cross-linked with this compound could be subsequently functionalized with a specific protein via the maleimide-thiol reaction, creating a material that combines responsive mechanical properties with biological recognition capabilities. The ability to precisely control the network structure and introduce multiple functionalities makes this compound invaluable for designing the next generation of advanced polymers. researchgate.net
Future Directions and Emerging Research Avenues
Development of Next-Generation 3-Maleimidophenyl Boronic Acid Analogues
The development of new 3-MPBA analogues is primarily driven by the need to improve its performance in complex biological systems. Key areas of focus include enhancing its stability and fine-tuning its binding properties through deliberate structural modifications.
A significant challenge for boronic acids, including 3-MPBA, is their metabolic instability, particularly their susceptibility to oxidative deboronation in the presence of reactive oxygen species. digitellinc.com This instability can limit their effectiveness in vivo. At physiological pH, the oxidation rates of phenylboronic acid and its esters can be comparable to those of thiols, posing a significant problem for their biological applications. nih.govchemrxiv.org
To address this, researchers are exploring the creation of next-generation analogues with enhanced oxidative stability. One promising strategy involves the formation of stable intramolecular esters. digitellinc.com For example, the benzoxaborole scaffold offers a way to protect the boronic acid group without needing external protecting agents. digitellinc.com Another advanced approach is the creation of "boralactones," where a pendant carboxyl group acts as an intramolecular ligand for the boron atom. nih.govchemrxiv.org This structural modification has been shown to increase resistance to oxidation by as much as 10,000-fold. nih.gov The enhanced stability arises from stereoelectronic effects that diminish the stabilization of the developing vacant p-orbital on the boron atom during the rate-limiting step of the oxidation reaction. digitellinc.comnih.gov These strategies provide a clear path forward for designing 3-MPBA analogues with the greater metabolic stability required for in vivo applications. digitellinc.com
The utility of 3-MPBA is fundamentally linked to the ability of its boronic acid group to form reversible covalent bonds with 1,2- and 1,3-diols, which are common motifs in saccharides and glycoproteins. digitellinc.commdpi.com Modifying the structural design of the molecule can precisely tune its binding specificity and affinity for these targets.
One key factor influencing binding is the Lewis acidity of the boron atom. Introducing electron-withdrawing groups onto the phenyl ring, ortho to the boronic acid moiety, can increase its acidity and electrophilicity. nih.gov This enhanced acidity leads to the formation of more stable complexes with diols, thereby increasing binding affinity. nih.gov Structure-activity relationship (SAR) studies have confirmed that removing the boronic acid group entirely leads to a decrease in affinity, highlighting its critical role in molecular recognition. nih.gov Furthermore, the design of cyclic boronic acids, as seen in the FDA-approved drug vaborbactam, demonstrates another successful strategy for modulating binding characteristics for specific targets like β-lactamase enzymes. mdpi.comnih.gov By applying these principles, next-generation 3-MPBA analogues can be engineered to target specific glycoproteins or cell surfaces with higher precision.
Multimodal Platform Design and Integration for Enhanced Functionality
To expand the functional capabilities of 3-MPBA, researchers are integrating it into multimodal platforms. This involves combining the unique properties of 3-MPBA with other functional units, such as imaging agents or therapeutic molecules. For instance, boronic acid-functionalized fluorescent sensors have been developed using carbon dots derived from coffee biowaste. researchgate.net In these systems, 3-aminophenylboronic acid (a related compound) is coupled to the carbon dots, creating a sensor that exhibits fluorescence quenching in the presence of specific neurotransmitters like dopamine. researchgate.net This demonstrates how the boronic acid moiety can be used as a recognition element within a larger diagnostic platform. Such strategies could be adapted for 3-MPBA to create targeted imaging probes or drug delivery systems, where the maleimide (B117702) group allows for conjugation to a carrier protein and the boronic acid targets specific cell-surface glycans.
Advanced Computational Modeling and Rational Design for Predictive Synthesis
Advanced computational methods are becoming indispensable for the rational design of new boronic acid derivatives, saving time and resources compared to traditional trial-and-error synthesis. Computational analyses have been crucial in understanding the mechanisms behind the enhanced oxidative stability of boralactones. digitellinc.comnih.govchemrxiv.org These studies revealed that the increased resistance to oxidation is due to diminished stabilization of the p-orbital of boron that develops during the rate-limiting step of the reaction. nih.gov
Furthermore, quantitative structure-activity relationship (QSAR) studies, such as the three-dimensional (3D-QSAR) analysis of the proteasome inhibitor bortezomib, have identified the key structural regions necessary for potent biological activity. nih.gov These models help define the essential interactions between the boronic acid derivative and its biological target, guiding the synthesis of new compounds with improved properties. nih.gov Applying similar computational approaches to 3-MPBA would allow for the predictive design of analogues with optimized stability, affinity, and specificity before their chemical synthesis is undertaken.
Translational Research: Bridging Basic Science to Clinical and Industrial Applications
Translational research aims to bridge the gap between discoveries in basic science and their application in clinical practice to improve health. cmu.ac.th While the journey from a laboratory discovery to a clinical application can be long, the successful translation of several boronic acid-containing compounds into FDA-approved drugs provides a strong precedent for the potential of this chemical class. cmu.ac.th
Bortezomib (Velcade®), the first-in-class proteasome inhibitor approved for treating multiple myeloma, demonstrated that boronic acids could be effective and viable therapeutic agents. mdpi.com Its design was based on replacing a less stable aldehyde moiety in earlier peptide inhibitors with a boronic acid group, which significantly improved potency, specificity, and pharmacokinetics. nih.gov The subsequent approval of other boronic acid drugs, such as ixazomib and the cyclic boronic acid vaborbactam, further solidifies the therapeutic potential of this scaffold. mdpi.comnih.gov These successes provide a roadmap and motivation for the translational development of novel 3-MPBA-based platforms for applications in targeted therapy, diagnostics, and biomanufacturing.
Addressing Challenges in Biological Environments: Non-Specific Binding and Ester Lability
Despite its promise, the use of 3-MPBA in biological environments is not without challenges. The inherent reactivity of the boronic acid with the 1,2- and 1,3-diols present in numerous biomolecules, such as the polysaccharides of the glycocalyx on cell surfaces, can lead to non-specific binding. mdpi.com While this property can be exploited for general cell targeting, it can also be a liability when high specificity is required.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3-Maleimidophenyl boronic acid, and how can purity challenges be addressed?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with aromatic precursor functionalization. Boronic acids are often synthesized via Miyaura borylation or Suzuki-Miyaura coupling, followed by maleimide group introduction. Due to purification challenges (e.g., boroxine formation), intermediates are often stabilized as esters or prodrugs. Derivatization with diols (e.g., 2,3-butanedione) can prevent cyclization, enabling cleaner isolation . High-throughput approaches using automated multicomponent reactions (IMCR) may optimize building block reactivity and reduce side products .
Q. What strategies are employed for bioconjugation using this compound in macromolecular delivery systems?
- Methodological Answer : The maleimide group enables thiol-selective conjugation (e.g., with cysteine residues), while the boronic acid binds diols on glycoproteins or cell surfaces. For micelle-based delivery, RAFT polymerization agents (e.g., dopamine-boronic acid conjugates) can enhance cellular uptake. pH-sensitive boronic ester formation (stable at lysosomal pH 4.5–5.0) ensures controlled release . Surface plasmon resonance (SPR) with AECPBA-functionalized substrates can validate glycoprotein binding specificity .
Q. What computational approaches are recommended for designing boronic acid-based sensors with high selectivity?
- Methodological Answer : A data-driven workflow combining QSAR parameterization (1,357 descriptors) and PCA reduces dimensionality to identify key structural features. K-means clustering (applied to 5,136 boronic acids) selects diverse candidates spanning chemical space. In-house libraries are prioritized, but commercial boronic acids may fill diversity gaps .
Advanced Research Questions
Q. How can researchers overcome challenges in mass spectrometric analysis of boronic acid-containing compounds?
- Methodological Answer : MALDI-MS analysis requires derivatization (e.g., diol esterification) to suppress boroxine formation. For peptide boronic acids, arginine-specific labeling with 2,3-butanedione improves ionization . LC-MS/MS with negative-ion mode and optimized collision energy (e.g., 20–40 eV) detects impurities (e.g., carboxy/methyl phenyl boronic acids) at sub-ppm levels, validated per ICH guidelines .
Q. How can the binding kinetics of this compound with diol-containing biomolecules be quantitatively evaluated?
- Methodological Answer : Stopped-flow kinetics with fluorescence detection measures kon and koff rates. For example, kon values for isoquinolinylboronic acids follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity. Pre-equilibrium mixing (≤10 sec) ensures real-time monitoring of rapid binding .
Q. What experimental methods are used to assess the thermal stability of boronic acids for flame-retardant applications?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air (10°C/min) identifies decomposition thresholds. Pyrene-1-boronic acid shows stability up to 600°C. Structural features (e.g., electron-withdrawing groups, multiple boronic moieties) enhance char formation, a key flame-retardant mechanism .
Q. How do secondary interactions affect the selectivity of boronic acid-based glycoprotein capture systems?
- Methodological Answer : SPR studies reveal that non-specific electrostatic/hydrophobic interactions (e.g., with ExtrAvidin) can reduce selectivity. Buffer optimization (e.g., high-salt or borate buffers at pH ≥8.5) minimizes interference. Competitive elution with sorbitol (500 mM) ensures reversible binding .
Q. What in vitro assays are suitable for evaluating the tubulin polymerization inhibitory activity of boronic acid derivatives?
- Methodological Answer : Tubulin polymerization assays (IC50 ~20 μM) monitor turbidity at 340 nm. FACScan analysis of Jurkat cells treated with 10<sup>−8</sup> M boronic acid cis-stilbenes quantifies apoptosis via Annexin V/PI staining. COMPARE analysis (Pearson correlation r = 0.553) differentiates mechanisms from combretastatin A-4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
